Glycofurol: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Formulation
Glycofurol: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Glycofurol, a key excipient in pharmaceutical formulations. This document details the critical parameters necessary for its effective use in drug development, supported by experimental methodologies and visual workflows to facilitate understanding and application in a research and development setting.
Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, non-ionic solvent and solubilizing agent.[1] It is widely employed in the pharmaceutical industry, particularly in parenteral formulations, to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[][3] Its favorable safety profile and compatibility with numerous APIs make it a valuable tool for formulation scientists. This guide will explore its key physicochemical characteristics, providing the foundational knowledge required for its successful incorporation into robust drug delivery systems.
Physicochemical Properties
The physicochemical properties of Glycofurol are summarized in the tables below, offering a clear and concise overview of its key characteristics.
Table 1: General Physicochemical Properties of Glycofurol 75
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [1] |
| Odor | Almost odorless | [4] |
| Taste | Bitter, with a warm sensation on the tongue | [4] |
| Molecular Formula | C9H18O4 (average) | [4] |
| Molecular Weight | 190.24 g/mol (average) | [4] |
| CAS Number | 31692-85-0 | [1] |
Table 2: Quantitative Physicochemical Data of Glycofurol 75
| Parameter | Value | Temperature (°C) | Reference |
| Density | 1.070 - 1.090 g/cm³ | 20 | [4] |
| Dynamic Viscosity | 8 - 18 mPa·s (cP) | 20 | [4] |
| Refractive Index | 1.4545 | 20 | [4] |
| Boiling Point | 80 - 100 °C | - | [4] |
| Hydroxyl Value | 300 - 400 | - | [4] |
Table 3: Solubility Profile of Glycofurol at 20°C
| Solvent | Solubility | Reference |
| Water | Miscible in all proportions (cloudiness may occur) | [4] |
| Ethanol (95%) | Miscible in all proportions | [4] |
| Propylene Glycol | Miscible in all proportions | [4] |
| Polyethylene Glycol 400 | Miscible in all proportions | [4] |
| Glycerin | Miscible in all proportions | [4] |
| Castor Oil | Miscible (cloudiness may occur) | [4] |
| Arachis Oil | Immiscible | [4] |
| Isopropyl Ether | Immiscible | [4] |
| Petroleum Ether | Immiscible | [4] |
| Chloroform | Sparingly Soluble | [5] |
| Methanol | Slightly Soluble (Sonicated) | [5] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of Glycofurol, based on standard pharmacopeial procedures and relevant analytical techniques.
Determination of Dynamic Viscosity
The viscosity of Glycofurol is determined using a rotational viscometer or a calibrated capillary viscometer as per USP General Chapter <911> and <912>.[6][7]
-
Apparatus: Rotational rheometer (cone and plate or parallel plate geometry) or an Ostwald or Ubbelohde capillary viscometer.
-
Procedure (Rotational Rheometer):
-
Ensure the instrument is calibrated and the temperature is maintained at 20 ± 0.1°C.
-
Place an appropriate amount of Glycofurol onto the lower plate of the rheometer.
-
Lower the upper geometry (cone or plate) to the specified gap setting.
-
Allow the sample to equilibrate to the set temperature.
-
Apply a controlled shear rate and measure the resulting shear stress to determine the dynamic viscosity.
-
Perform measurements across a range of shear rates to assess Newtonian or non-Newtonian behavior.
-
-
Procedure (Capillary Viscometer):
-
Select a clean, dry viscometer of the appropriate size for the expected viscosity range.
-
Fill the viscometer with Glycofurol to the indicated marks.
-
Place the viscometer in a constant temperature bath maintained at 20 ± 0.1°C and allow for thermal equilibrium.
-
Draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity using the measured flow time and the viscometer constant.
-
Convert kinematic viscosity to dynamic viscosity by multiplying by the density of Glycofurol at the same temperature.
-
Determination of Density
The density of Glycofurol is determined using a pycnometer or a hydrometer, following the principles outlined in USP General Chapter <841>.[8]
-
Apparatus: A clean, dry pycnometer (specific gravity bottle) of a suitable volume, or a calibrated hydrometer.
-
Procedure (Pycnometer):
-
Determine and record the weight of the empty, clean, and dry pycnometer.
-
Calibrate the pycnometer by filling it with distilled water at 20°C and weighing it to determine the volume.
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with Glycofurol, ensuring no air bubbles are present.
-
Adjust the temperature of the filled pycnometer to 20 ± 0.1°C.
-
Remove any excess liquid and weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the Glycofurol by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of Glycofurol is measured using a refractometer, as described in USP General Chapter <831>.[]
-
Apparatus: An Abbé refractometer or a digital refractometer with temperature control.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Maintain the temperature of the prisms at 20 ± 0.1°C.
-
Apply a few drops of Glycofurol to the surface of the measuring prism.
-
Close the prisms and allow the sample to spread evenly and reach thermal equilibrium.
-
Using the appropriate light source (sodium D line, 589 nm), adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of Glycofurol and the presence of any related substances can be assessed using a stability-indicating HPLC method. The following is a general protocol that can be adapted and validated for specific applications.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of Glycofurol reference standard of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the Glycofurol sample in the mobile phase to achieve a similar concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for retention time reproducibility, peak area, and tailing factor).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main Glycofurol peak to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
-
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key processes involving Glycofurol.
Caption: Workflow for the synthesis of Glycofurol 75.
Caption: General workflow for parenteral drug formulation using Glycofurol.
Stability and Storage
Glycofurol is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[4] It is incompatible with strong oxidizing agents.[4]
Safety and Regulatory Status
Glycofurol is generally regarded as a relatively nontoxic and nonirritant material at the concentrations typically used as a pharmaceutical excipient in parenteral formulations.[4] Undiluted Glycofurol can be an irritant.[4] It is included in parenteral medicines licensed in Europe.[4]
Conclusion
Glycofurol possesses a unique combination of physicochemical properties, including excellent solvency for a wide range of APIs and miscibility with common pharmaceutical co-solvents. Its well-defined characteristics, as detailed in this guide, make it a reliable and effective excipient for the development of parenteral and other drug formulations. A thorough understanding of its properties and the application of the described experimental methodologies are crucial for its successful implementation in pharmaceutical product development.
References
- 1. Evaluation of Glycofurol-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glycofurol [thegoodscentscompany.com]
